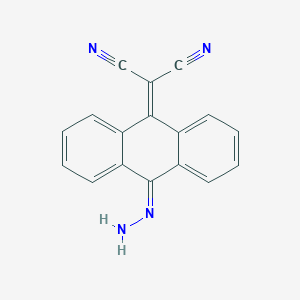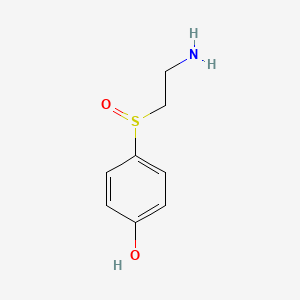
5,6-Diethoxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethoxy-2,3-dihydro-1H-inden-1-one: is a chemical compound belonging to the class of indanones Indanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 5,6-dimethoxy-1-indanone.
Ethoxylation: The methoxy groups are replaced with ethoxy groups using ethyl iodide in the presence of a base like potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the indanone structure.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted indanones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer, due to its structural similarity to known bioactive indanones.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, similar to other indanone derivatives. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but has methoxy groups instead of ethoxy groups.
Donepezil hydrochloride: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease, which shares a similar indanone core structure.
Uniqueness: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one is unique due to its ethoxy substituents, which can influence its chemical reactivity and biological activity compared to its methoxy analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
137013-02-6 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
5,6-diethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-7-9-5-6-11(14)10(9)8-13(12)16-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GSAHFRQIQURXHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)CCC2=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



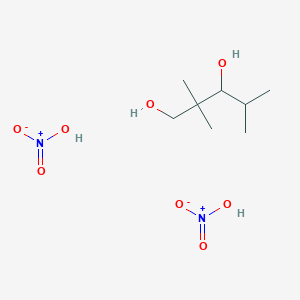


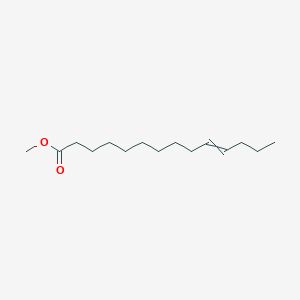
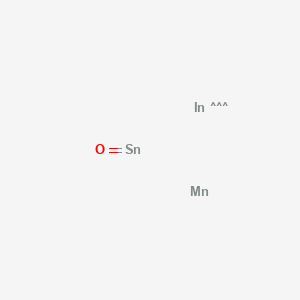
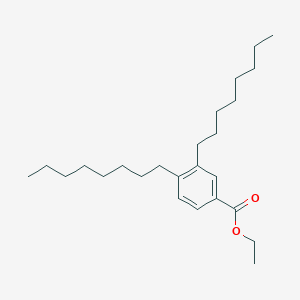
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
